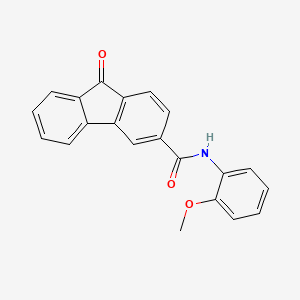

N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-9-oxofluorene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3/c1-25-19-9-5-4-8-18(19)22-21(24)13-10-11-16-17(12-13)14-6-2-3-7-15(14)20(16)23/h2-12H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQGQTIKYAGLEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide typically involves the following steps:

Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts acylation reaction, where benzene is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the fluorene derivative with an appropriate amine, such as 2-methoxyaniline, under suitable conditions. This reaction often requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction, where the fluorene derivative is treated with a methoxy-substituted reagent.

Industrial Production Methods: Industrial production of N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the fluorene core, converting it to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide exhibits promising anticancer properties. A study demonstrated that this compound induces apoptosis in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| T47D (Breast) | 12.5 | Induction of apoptosis via caspase activation |

| HCT116 (Colon) | 15.0 | Cell cycle arrest in G2/M phase |

| SNU398 (Liver) | 18.0 | Inhibition of cell proliferation |

The mechanism involves the modulation of apoptotic pathways, leading to cell death and reduced tumor growth .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro experiments showed that it significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages:

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide (10 µM) | 70 | 85 |

These findings suggest that the compound may be beneficial in treating chronic inflammatory diseases .

Synthetic Methodologies

The synthesis of N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available fluorene derivatives.

- Reagents : Common reagents include coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

- Procedure :

- The carboxylic acid derivative is reacted with the amine under anhydrous conditions.

- The reaction mixture is stirred at room temperature until completion, followed by purification through column chromatography.

This method allows for the efficient production of the compound while maintaining high purity levels .

Case Studies and Research Findings

Several studies have highlighted the potential applications of N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide:

- Apoptosis Induction : A high-throughput screening assay identified this compound as a potent apoptosis inducer in breast cancer cells, demonstrating sub-micromolar potencies for both caspase induction and growth inhibition .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the methoxy group can enhance solubility and biological activity, leading to the identification of more effective analogs .

- Enzyme Inhibition Studies : Preliminary data suggest that this compound may inhibit specific enzymes involved in cancer progression, further supporting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites, while the fluorene core provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorene-Based Derivatives

Chlorflurecol Methyl Ester (Methyl 2-Chloro-9-Hydroxy-9H-Fluorene-9-Carboxylate)

- Structure : Contains a 9-carboxylate ester and a 2-chloro substituent.

- Key Differences : Unlike the carboxamide group in the target compound, chlorflurecol has an ester functional group, which may alter solubility and metabolic stability.

- Applications : Used as a plant growth regulator (pesticide) .

- Toxicity : Likely exhibits environmental hazards (e.g., H410: toxic to aquatic life) due to its pesticidal use .

9-(2-Oxoethoxy)-N-(2,2,2-Trifluoroethyl)-9H-Fluorene-9-Carboxamide

- Structure : Features a trifluoroethyl group and a 2-oxoethoxy chain.

- Data Gap: No explicit toxicity or metabolic data are available .

9-Phenyl-9H-Fluoren-9-OL

- Structure : Substituted with a phenyl and hydroxyl group at the 9-position.

- Key Differences : The hydroxyl group increases polarity but may reduce stability compared to the carboxamide in the target compound.

Aromatic Amines with Shared Metabolic Pathways

2-Aminofluorene

- Structure : A primary amine attached to a fluorene backbone.

- Metabolism: Undergoes CYP1A2-mediated N-hydroxylation, but its hydroxylation products are reduced non-enzymatically by NADPH, unlike N-(2-methoxyphenyl)hydroxylamine derivatives, which require CYP1A enzymes .

- Toxicity: Classified as carcinogenic (H350) due to DNA adduct formation .

4-Aminobiphenyl

- Metabolism: Similar to 2-aminofluorene, its N-hydroxylated metabolites are reduced non-enzymatically, contrasting with the enzymatic reduction observed for the target compound’s analogs .

Metabolic and Enzymatic Comparisons

Role of CYP Enzymes

- N-(2-Methoxyphenyl)hydroxylamine: Reduced to o-anisidine predominantly by CYP1A enzymes in hepatic microsomes. CYP2E1 is ineffective in reduction but oxidizes o-anisidine to o-aminophenol .

- 2-Aminofluorene: N-hydroxylation products are reduced non-enzymatically, highlighting the influence of substituents (methoxy vs. amino) on metabolic pathways .

Toxicity Profiles (Table 2)

Biological Activity

N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of 9-oxo-9H-fluorene derivatives, which are characterized by a fluorene backbone with various substituents that can significantly influence their biological properties. The IUPAC name for this compound is N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide, and its molecular formula is CHNO.

Induction of Apoptosis

Research indicates that N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide acts as an apoptosis inducer. It has been shown to activate caspases, which are crucial for the apoptotic process. The compound's mechanism involves cell cycle arrest and subsequent apoptosis in various cancer cell lines, including T47D (human breast cancer), HCT116 (human colon cancer), and SNU398 (hepatocellular carcinoma) cells .

Cell Cycle Arrest

In particular, studies have demonstrated that this compound can arrest HCT116 cells in the G2/M phase of the cell cycle, leading to increased rates of apoptosis as assessed by flow cytometry . This suggests that the compound may interfere with the normal cell cycle progression, making it a candidate for further exploration in cancer therapeutics.

Structure-Activity Relationships (SAR)

SAR studies have been instrumental in identifying the biological activity of various derivatives of 9-oxo-9H-fluorene compounds. For instance, modifications at different positions on the fluorene ring can lead to significant changes in potency and selectivity. The introduction of substituents at the 7-position has been shown to enhance activity against tumor cells .

| Compound | EC50 (µM) | Mechanism |

|---|---|---|

| N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide | < 0.15 | Apoptosis induction |

| N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide | < 0.05 | Apoptosis induction with improved solubility |

| N-(2-methylphenyl)-9-oxo-9H-fluorene-1-carboxamide | < 0.29 | Apoptosis induction |

Case Studies

-

High-throughput Screening

A study utilized a cell-based high-throughput screening assay to identify N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide as a novel apoptosis inducer. The compound exhibited sub-micromolar potencies for both caspase activation and growth inhibition in multiple cancer cell lines . -

Comparative Analysis

Comparative studies have shown that while many derivatives exhibit varying degrees of activity, N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide stands out due to its balance between potency and solubility, making it a promising candidate for further development .

Q & A

Basic: What are the recommended synthesis protocols for N-(2-methoxyphenyl)-9-oxo-9H-fluorene-3-carboxamide?

Methodological Answer:

The synthesis typically involves coupling 9-oxo-9H-fluorene-3-carboxylic acid with 2-methoxyaniline using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with catalytic 4-dimethylaminopyridine (DMAP). Reactions are performed in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen to prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Confirmation of structure requires NMR (¹H/¹³C), FT-IR (amide C=O stretch ~1650 cm⁻¹), and LC-MS .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

Due to acute toxicity (oral, dermal, inhalation; Category 4 per GHS), researchers must:

- Use PPE : Nitrile gloves, lab coat, safety goggles, and respiratory protection in poorly ventilated areas.

- Storage : In airtight containers under inert gas (N₂/Ar), away from heat/sparks, at 2–8°C.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- Emergency Protocols : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention. Always consult SDS prior to use .

Advanced: How does the metabolic pathway of this compound differ between species?

Methodological Answer:

In rabbit hepatic microsomes , the compound forms metabolites M1 (unidentified) and o-aminophenol via CYP-mediated oxidation. In contrast, rat microsomes show negligible M1 production but significant reduction to o-anisidine (2-methoxyaniline). Species-specific CYP isoforms (e.g., CYP1A1/2 in rabbits vs. CYP2E1 in rats) drive these differences. Experimental design should include species-specific microsome incubations with NADPH, followed by HPLC (C18 column, UV detection at 254 nm) to quantify metabolites .

Advanced: How can contradictory data on metabolite formation under varying pH be resolved?

Methodological Answer:

At pH 4.5 , non-enzymatic hydrolysis of N-(2-methoxyphenyl)hydroxylamine forms M1 and o-aminophenol, while pH 7.4 (physiological conditions) requires enzymatic activity. To resolve discrepancies:

Perform control experiments without microsomes/NADPH at both pH levels.

Use LC-MS/MS to confirm metabolite identity.

Validate enzymatic involvement via CYP inhibitors (e.g., ketoconazole for CYP3A4). This clarifies whether observed metabolites arise from spontaneous vs. enzyme-driven reactions .

Advanced: What computational approaches predict the compound’s pharmacokinetics?

Methodological Answer:

In silico models (e.g., SwissADME, pkCSM) use molecular descriptors (LogP, PSA, H-bond donors/acceptors) to predict:

- Absorption : High LogP (~3.5) suggests moderate permeability.

- Metabolism : CYP1A2/2C9 likely mediate oxidation (predicted via StarDrop).

- Toxicity : ProTox-II estimates LD50 (oral, rat) ~500 mg/kg. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Basic: Which analytical techniques confirm structural integrity and purity?

Methodological Answer:

- HPLC-DAD : Purity >95% (C18 column, acetonitrile/water + 0.1% TFA).

- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), methoxy group (δ 3.8 ppm, singlet), and amide NH (δ 10–11 ppm, broad).

- HRMS : Exact mass (e.g., [M+H]⁺ calculated for C₂₁H₁₇NO₃: 340.1188).

- XRD : For crystalline derivatives, compare unit cell parameters to Cambridge Structural Database entries .

Advanced: How do CYP enzyme inducers affect metabolite profiles?

Methodological Answer:

Inducers like β-naphthoflavone (CYP1A1/2) and phenobarbital (CYP2B1/2) alter metabolite ratios:

| Inducer | CYP Isoform Enriched | o-Anisidine (nmol/mg protein) | o-Aminophenol (nmol/mg protein) |

|---|---|---|---|

| None (Control) | Baseline | 12.4 ± 1.2 | 5.3 ± 0.8 |

| β-NF | CYP1A1/2 | 23.6 ± 2.1* | 12.7 ± 1.5* |

| Phenobarbital | CYP2B1/2 | 14.9 ± 1.6 | 7.4 ± 0.9 |

*P < 0.05 vs. control. Data from rat microsomal incubations (60 min, 37°C) .

Basic: How is biological activity assessed for this compound?

Methodological Answer:

- Anticancer assays : MTT viability tests on cancer cell lines (e.g., HepG2, A549) at 1–100 µM doses.

- Antimicrobial screening : Broth microdilution (CLSI guidelines) against Gram+/− bacteria.

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition, IC50 determination). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

Advanced: What strategies mitigate environmental hazards during disposal?

Methodological Answer:

- Waste Treatment : Incinerate at >1000°C with scrubbers to prevent dioxin release.

- Aquatic Toxicity Mitigation : Adsorb residuals onto activated carbon (1 g/L, 24 hr) before disposal.

- Biodegradation Studies : Use OECD 301D closed bottle test to assess half-life in water; if >60 days, classify as persistent .

Advanced: How does substituent position influence reactivity in fluorene carboxamides?

Methodological Answer:

Comparative studies of N-(2-methoxyphenyl)-9-oxo-fluorene-3-carboxamide vs. -1-carboxamide () reveal:

- Electrophilic Substitution : Electron-withdrawing groups (e.g., NO₂ at position 1) enhance meta-directing effects.

- Metabolic Stability : 3-carboxamide derivatives show slower CYP-mediated oxidation than 1-carboxamides due to steric hindrance.

- Solubility : LogP differences (∆ ~0.5) correlate with substituent polarity. Use QSAR models to predict structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.